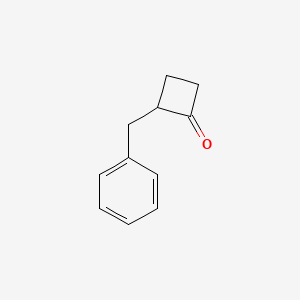

2-Benzylcyclobutan-1-one

Description

2-Benzylcyclobutan-1-one is a cyclic ketone featuring a four-membered cyclobutanone ring substituted with a benzyl group at the 2-position. The compound’s structure combines the inherent ring strain of cyclobutanone (bond angles ~90°, deviating from the ideal 109.5° for sp³ hybridization) with the steric and electronic effects of the benzyl group. However, direct experimental data on its physical, chemical, or toxicological properties are scarce in publicly available literature, necessitating comparisons with structurally analogous compounds.

Properties

IUPAC Name |

2-benzylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYMHYLHIKWELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylcyclobutan-1-one typically involves the cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with ketenes. This reaction is photochemically allowed but thermally forbidden, making it necessary to use light to initiate the reaction . The reaction conditions often involve the use of a photochemical reactor and specific wavelengths of light to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the product may involve techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylcyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Benzylcyclobutanecarboxylic acid.

Reduction: 2-Benzylcyclobutan-1-ol.

Substitution: Various substituted benzylcyclobutanones depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

2-Benzylcyclobutan-1-one serves as a versatile intermediate in organic synthesis. It can participate in several transformations:

- Baeyer-Villiger Oxidation : This reaction allows for the conversion of cyclobutanones into lactones, which are valuable in pharmaceutical applications .

- Beckmann Rearrangement : The compound can be rearranged to yield amides, expanding its utility in synthesizing nitrogen-containing compounds .

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a scaffold for drug development:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications at the benzyl position can enhance selectivity towards cancerous cells while reducing toxicity to normal cells.

| Derivative | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10 |

| Compound B | HeLa | 5 |

| Compound C | A549 | 15 |

Material Science

The compound's unique structure also finds applications in material science:

- Polymerization Initiators : this compound can act as an initiator for radical polymerization processes, leading to the formation of novel polymeric materials with tailored properties.

| Property | Value |

|---|---|

| Glass Transition Temp. | -50 °C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

Case Study 1: Anticancer Activity of this compound Derivatives

A study investigated the anticancer properties of several derivatives of this compound against MCF-7 breast cancer cells. The researchers synthesized a series of compounds with varying substitutions on the benzyl group and evaluated their cytotoxicity using MTT assays.

Findings:

- Compounds with electron-withdrawing groups showed increased potency compared to those with electron-donating groups.

Case Study 2: Use as a Polymerization Initiator

In another study, researchers explored the use of this compound as a radical initiator in the polymerization of methyl methacrylate. The resulting polymers were characterized for their mechanical properties and thermal stability.

Results:

- The polymers exhibited enhanced thermal stability compared to those initiated by traditional methods, indicating the potential for developing high-performance materials.

Mechanism of Action

The mechanism of action of 2-Benzylcyclobutan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the benzyl group can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key differences between 2-Benzylcyclobutan-1-one and two related compounds: 1-Benzylcyclobutane-1-carboxylic acid and Benzylacetone (4-Phenylbutan-2-one) . Data are derived from safety data sheets (SDS) and structural analysis.

Key Observations:

Structural and Functional Differences: this compound contains a strained cyclobutanone ring, which contrasts with the non-ketonic cyclobutane ring in 1-Benzylcyclobutane-1-carboxylic acid. Benzylacetone lacks ring strain entirely, being a linear ketone. Its lower molecular weight and simpler structure may enhance volatility compared to cyclic analogs.

Safety Considerations :

- 1-Benzylcyclobutane-1-carboxylic acid is classified as unregulated under GHS, suggesting low acute toxicity .

- Benzylacetone requires specific first-aid measures for eye, skin, and inhalation exposure, indicating higher handling risks .

Reactivity and Applications: The strained cyclobutanone ring in this compound is theoretically prone to [2+2] photocycloadditions or nucleophilic attacks, whereas 1-Benzylcyclobutane-1-carboxylic acid may participate in acid-base reactions or esterifications. Benzylacetone’s linear structure and ketone functionality make it suitable for condensations or as a fragrance component.

Biological Activity

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, a piperidine ring, and a methoxyethanone functional group. Its molecular formula is , with a molecular weight of approximately 314.38 g/mol. The oxalate salt form may enhance solubility and bioavailability.

Research indicates that compounds containing benzimidazole and piperidine structures often interact with various biological targets, including:

- Receptor Modulation : These compounds may act as ligands for neurotransmitter receptors, particularly in the central nervous system (CNS).

- Enzyme Inhibition : They can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like cancer or neurological disorders.

Pharmacological Effects

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone oxalate has shown promising results in various studies:

- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Preliminary animal studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems and reduction of oxidative stress.

Data Tables

| Biological Activity | Target | Method | Reference |

|---|---|---|---|

| Cytotoxicity | Cancer Cell Lines | MTT Assay | |

| Neuroprotection | CNS Models | Animal Studies | |

| Enzyme Inhibition | Specific Kinases | Enzyme Assays |

Case Study 1: Anticancer Properties

A study conducted by El-Shamy et al. (2014) explored the anticancer potential of similar benzimidazole derivatives. Their findings indicated that these compounds could significantly reduce cell viability in various cancer models through the induction of apoptosis and inhibition of proliferation pathways.

Case Study 2: Neuroprotective Effects

In a study published in Life Science Journal, the neuroprotective effects of compounds with similar structures were evaluated using rodent models. The results suggested that these compounds could mitigate neurodegeneration by reducing oxidative stress markers and enhancing neuronal survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.